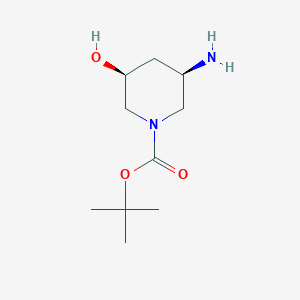
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione, also known as Methylmethoxy-8-(methylamino)adenosine, is a compound that has been studied for its potential applications in scientific research. This compound is a purine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is not fully understood. However, it is believed to act as an agonist for adenosine receptors, particularly the A2A receptor. By binding to these receptors, it may modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has various biochemical and physiological effects. For example, it has been shown to increase cyclic AMP levels in cells, which can modulate various physiological processes. It has also been shown to have anti-inflammatory effects, potentially through its actions on adenosine receptors.
实验室实验的优点和局限性
One advantage of using 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione in lab experiments is its potential specificity for adenosine receptors. By acting as a ligand for these receptors, it may have more targeted effects compared to other compounds. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione. One area of interest is its potential applications in the treatment of various diseases, particularly those involving adenosine receptors. For example, it may have potential applications in the treatment of cardiovascular disease, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which may inform its potential clinical applications.
合成方法
The synthesis of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione can be achieved through several methods. One common method is the reaction of 8-bromo-3-methylxanthine with methylamine and octylamine in the presence of a palladium catalyst. The resulting compound can then be purified through various techniques, including column chromatography and recrystallization.
科学研究应用
3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as a ligand for adenosine receptors. Adenosine receptors are involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By acting as a ligand for these receptors, 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione may have potential applications in the treatment of various diseases.
属性
IUPAC Name |
3-methyl-8-(methylamino)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-4-5-6-7-8-9-10-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCPKZCTHTJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


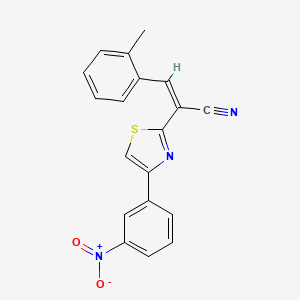
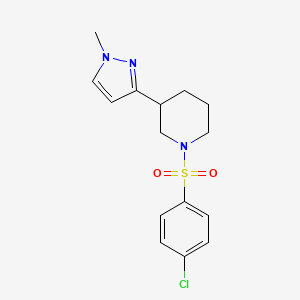
![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)
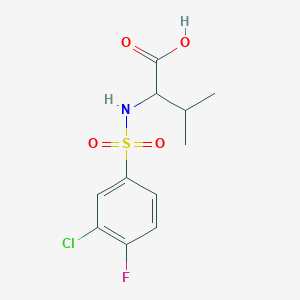
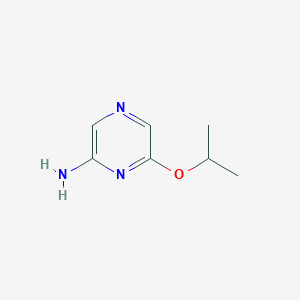

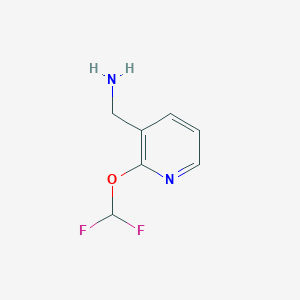
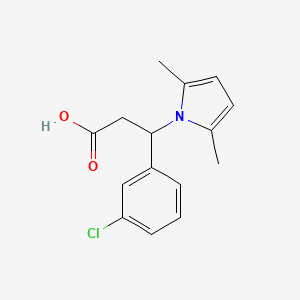
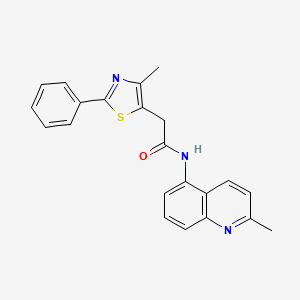
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

